N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrothiophene ring: This can be achieved through the cyclization of a suitable diene with sulfur dioxide.
Introduction of the indole moiety: This step involves the coupling of an indole derivative with a piperazine ring, often using a carbonylating agent.
Amide bond formation: The final step involves the coupling of the intermediate with a butanamide derivative under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be further oxidized to form sulfone or sulfoxide derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole or piperazine derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of complex organic molecules with biological systems, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can enhance binding affinity. The compound may modulate the activity of these receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the indole and piperazine rings allows for versatile interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C21H26N4O5S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C21H26N4O5S/c26-19(22-16-7-12-31(29,30)14-16)5-6-20(27)24-8-10-25(11-9-24)21(28)18-13-15-3-1-2-4-17(15)23-18/h1-4,13,16,23H,5-12,14H2,(H,22,26) |
InChI Key |
ODXKZOSVOLPTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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